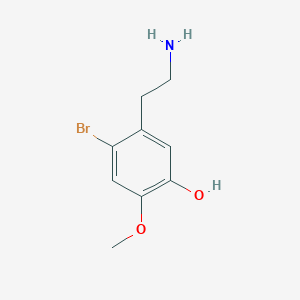
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group, a bromine atom, and an aminoethyl side chain attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenol followed by the introduction of the aminoethyl group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and aminoethyl groups can enhance its binding affinity and specificity. The bromine atom may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-bromo-5-(2-methoxyethyl)phenol: Similar structure but with a methoxyethyl group instead of an aminoethyl group.
2-Methoxy-4-chloro-5-(2-aminoethyl)phenol: Similar structure but with a chlorine atom instead of a bromine atom.
2-Methoxy-4-bromo-5-(2-hydroxyethyl)phenol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol is unique due to the presence of the aminoethyl group, which can impart specific biological activities and reactivity. The combination of the methoxy, bromine, and aminoethyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56522-51-1 |
|---|---|
Formule moléculaire |
C9H12BrNO2 |
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,12H,2-3,11H2,1H3 |
Clé InChI |
VATHVOGHZWSUTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















